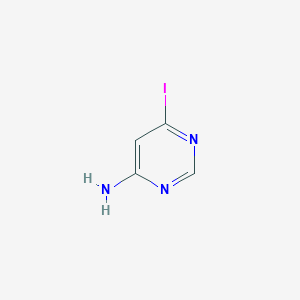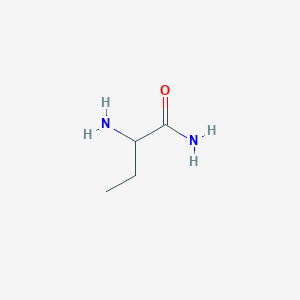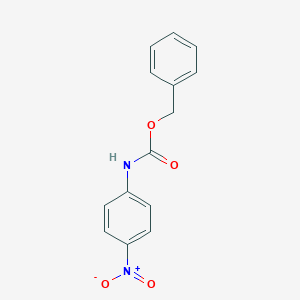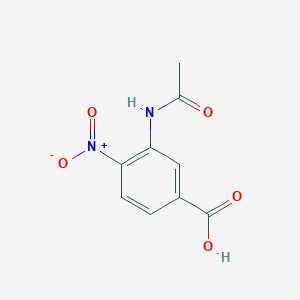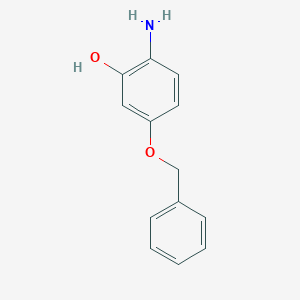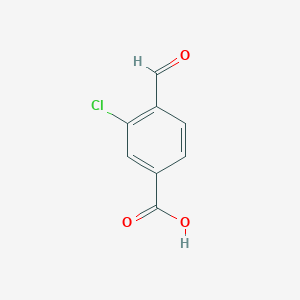
3-Chloro-4-formylbenzoic acid
Descripción general
Descripción
3-Chloro-4-formylbenzoic acid is a chemical compound with the molecular formula C8H5ClO3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-formylbenzoic acid consists of a benzene ring with a chlorine atom and a formyl group attached at the 3rd and 4th positions, respectively, and a carboxylic acid group at the 1st position .Aplicaciones Científicas De Investigación
Application 1: Ambigol Biosynthesis
- Scientific Field: Organic & Biomolecular Chemistry .
- Summary of Application: 3-Chloro-4-formylbenzoic acid is a precursor in the biosynthesis of ambigols, polychlorinated aromatic compounds produced by the cyanobacterium Fischerella ambigua .
- Methods of Application: The biosynthetic steps leading towards 3-chloro-4-hydroxybenzoic acid were investigated by in vitro assays. The key substrate for these P450 enzymes is 2,4-dichlorophenol, which in turn is derived from the precursor 3-chloro-4-hydroxybenzoic acid .
- Results or Outcomes: The biosynthetic gene cluster (BGC) of these highly halogenated triphenyls has been recently identified by heterologous expression. It consists of 10 genes named ab1 – 10 .
Application 2: Sugar Chemosensors
- Scientific Field: Chemical Sensors .
- Summary of Application: 4-Formylbenzoic acid, which is structurally similar to 3-Chloro-4-formylbenzoic acid, has found applications in the development of sugar chemosensors .
- Methods of Application: Sugar chemosensors are devices that use certain chemical compounds to detect the presence or concentration of sugars. This is achieved by the specific interactions between the chemosensor and sugar molecules .
- Results or Outcomes: The specific results or outcomes of this application were not detailed in the source .
Application 3: Synthesis of Acid Functionalized Mesoporous Silica Catalyst
- Scientific Field: Material Science .
- Summary of Application: 4-Formylbenzoic acid can be used as a reagent to synthesize acid functionalized mesoporous silica catalyst .
- Methods of Application: The synthesis is achieved by the condensation of the aldehyde group of 4-Formylbenzoic acid with -NH 2 of amine functionalized silica .
- Results or Outcomes: The specific results or outcomes of this application were not detailed in the source .
Application 4: Double Decarboxylative Coupling Reactions
- Scientific Field: Organic Chemistry .
- Summary of Application: The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .
- Methods of Application: This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .
- Results or Outcomes: It can be considered as an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .
Application 5: Synthesis of Biologically Active Compounds
- Scientific Field: Medicinal Chemistry .
- Summary of Application: 3-Chloro-4-formylbenzoic acid can be used as a starting material in the synthesis of various biologically active compounds .
- Methods of Application: The specific methods of application were not detailed in the source .
- Results or Outcomes: The specific results or outcomes of this application were not detailed in the source .
Propiedades
IUPAC Name |
3-chloro-4-formylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO3/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTXUSSNIZOQGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-formylbenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





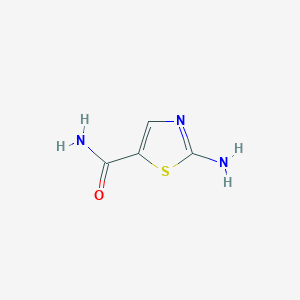
![Benzyl N-[2-oxo-2-(piperazin-1-YL)ethyl]carbamate](/img/structure/B112731.png)

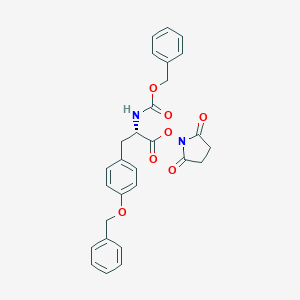
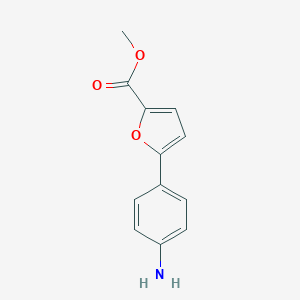

![N-[2-(aminomethyl)benzyl]-N,N-dimethylamine](/img/structure/B112742.png)
